molecular formula C14H14N4O B15066803 N-Ethyl-3-(1H-indol-2-YL)-1H-pyrazole-4-carboxamide CAS No. 827318-49-0

N-Ethyl-3-(1H-indol-2-YL)-1H-pyrazole-4-carboxamide

Cat. No.: B15066803
CAS No.: 827318-49-0
M. Wt: 254.29 g/mol
InChI Key: SRHGGYNXMJIEPG-UHFFFAOYSA-N
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Description

N-Ethyl-3-(1H-indol-2-yl)-1H-pyrazole-4-carboxamide is a synthetic chemical hybrid scaffold of significant interest in medicinal chemistry and drug discovery research. This compound incorporates both an indole and a pyrazole ring, two heterocyclic systems renowned for their broad pharmacological potential. The indole moiety is a privileged structure in nature and pharmacology, known for its diverse biological activities, including documented anticancer, antiviral, and anti-inflammatory properties . The pyrazole core is similarly a prominent pharmacophore found in compounds with a wide spectrum of bioactivities, such as antimicrobial, anticancer, and anti-inflammatory effects . The molecular fusion of these two systems into a single scaffold, linked through a carboxamide group, creates a novel structure with potential multi-targeting capabilities. Researchers are particularly interested in such hybrid molecules for developing new therapeutic agents, as they can combine the advantageous properties of both pharmacophores. While specific biological data for this exact compound is an area of active investigation, its structural features make it a promising candidate for screening in assays targeting cancer cell proliferation, viral replication, and inflammatory pathways. The compound is provided as a high-purity material for research purposes to explore its mechanism of action, structure-activity relationships, and potential as a lead compound in preclinical studies. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

827318-49-0

Molecular Formula

C14H14N4O

Molecular Weight

254.29 g/mol

IUPAC Name

N-ethyl-5-(1H-indol-2-yl)-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C14H14N4O/c1-2-15-14(19)10-8-16-18-13(10)12-7-9-5-3-4-6-11(9)17-12/h3-8,17H,2H2,1H3,(H,15,19)(H,16,18)

InChI Key

SRHGGYNXMJIEPG-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=C(NN=C1)C2=CC3=CC=CC=C3N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-3-(1H-indol-2-YL)-1H-pyrazole-4-carboxamide typically involves the reaction of an indole derivative with a pyrazole carboxylic acid derivative under specific conditions. The reaction is often catalyzed by a base, such as potassium carbonate, and carried out in a polar solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and final product isolation. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-3-(1H-indol-2-YL)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.

Scientific Research Applications

N-Ethyl-3-(1H-indol-2-YL)-1H-pyrazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Ethyl-3-(1H-indol-2-YL)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-Ethyl-3-(1H-indol-2-YL)-1H-pyrazole-4-carboxamide with key analogs from the literature:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Physical Properties Biological Activity
This compound (Target) Pyrazole 3: Indol-2-yl; 4: Ethyl carboxamide C15H15N5O 289.32 g/mol Data not provided in evidence Not specified
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Pyrazole 3: Methyl; 4: Carboxamide; 5: Chloro, cyano, phenyl C21H15ClN6O 403.1 g/mol Yield: 68%; mp: 133–135°C; Solubility: Chloroform/ethanol Not specified
3-(Benzylsulfanyl)-5-(1H-indol-2-yl)-4H-1,2,4-triazol-4-amine Triazole 3: Benzylsulfanyl; 5: Indol-2-yl; 4: Amine C16H14N6S 322.39 g/mol Synthesized via S-benzylation; characterized by NMR/X-ray Not specified
N-(2-(1H-Indol-3-yl)ethyl)-2-acetylthiazole-4-carboxamide Thiazole 4: Carboxamide (indol-3-yl ethyl); 2: Acetyl C16H16N4O2S 328.39 g/mol Synthesized via mixed anhydride coupling; NMR/HRMS confirmed Algaecide (marine bacterium-derived)
N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-pyrazolo[3,4-b]pyridine-4-carboxamide Pyrazolo[3,4-b]pyridine Pyrazole fused with pyridine; substituents: ethyl, methyl, phenyl C21H22N6O 374.4 g/mol Physical data not provided Not specified
1-Benzyl-N-(5-{5-[3-(dimethylamino)propoxy]-1H-indol-2-yl}-6-oxo-1,6-dihydropyridin-3-yl)-1H-pyrazole-4-carboxamide Pyrazole + dihydropyridinone 4: Benzyl; indol-2-yl linked to dihydropyridinone; dimethylamino propoxy C31H32N8O2 548.65 g/mol Physical data not provided Not specified

Key Comparative Findings

Core Heterocycle Influence: The pyrazole core in the target compound is simpler than fused systems like pyrazolo[3,4-b]pyridine , which may enhance metabolic stability but reduce π-π stacking interactions compared to aromatic fused rings.

Substituent Effects :

  • Indole Position : The indol-2-yl group in the target compound differs from the indol-3-yl group in , which could alter binding specificity in biological systems (e.g., serotonin receptor affinity).
  • Carboxamide Substituents : Ethyl substitution on the carboxamide (target) vs. benzyl () or methyl () groups affects lipophilicity. Ethyl may balance solubility and membrane permeability better than bulkier substituents.

Synthetic Accessibility :

  • The target compound likely requires coupling reactions similar to those in (EDCI/HOBt-mediated amidation) or (mixed anhydride method). Yields for pyrazole-carboxamides range from 62–71% , suggesting moderate synthetic efficiency.

Physicochemical Trends: Chloro-substituted pyrazoles (e.g., 3a ) show higher melting points (133–183°C) compared to non-halogenated analogs, likely due to increased crystallinity. The target compound’s indole and ethyl groups may lower its melting point, enhancing solubility.

Biological Activity

N-Ethyl-3-(1H-indol-2-yl)-1H-pyrazole-4-carboxamide, also known by its CAS number 827318-49-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activities, and relevant case studies based on diverse sources.

Chemical Structure and Properties

This compound has the molecular formula C14H14N4OC_{14}H_{14}N_{4}O and a molecular weight of approximately 254.29 g/mol. The compound features an indole moiety linked to a pyrazole ring, which contributes to its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly in relation to its anticancer and anti-inflammatory properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit promising anticancer activity. For instance, a study evaluated structurally diverse indole-pyrazole hybrids for their antiproliferative effects against several cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). The results indicated that certain derivatives had significant growth inhibition with GI50 values ranging from 3.79 µM to 42.30 µM .

Table 1: Anticancer Activity of Indole-Pyrazole Derivatives

CompoundCell LineGI50 (µM)
Compound 10MCF73.79
Compound 20SF-26812.50
Compound 29NCI-H46042.30

Anti-inflammatory Activity

Pyrazole derivatives have also been characterized for their anti-inflammatory properties. A review highlighted the efficacy of various pyrazole compounds in inhibiting cyclooxygenase enzymes (COX), which are key players in inflammation pathways. Some compounds demonstrated IC50 values comparable to standard anti-inflammatory drugs like diclofenac sodium .

Table 2: Anti-inflammatory Activity of Pyrazole Compounds

CompoundTarget EnzymeIC50 (µg/mL)
Compound ACOX-160.56
Compound BCOX-257.24
Compound CsEH69.15

Study on Indole-Pyrazole Hybrids

A significant study published in Molecules reported the synthesis and evaluation of indole-pyrazole hybrids as potential tubulin-targeting agents. The study found that these compounds exhibited notable cytotoxicity against various cancer cell lines, indicating their potential as therapeutic agents .

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions where key intermediates are formed through coupling reactions under controlled conditions. The characterization typically includes spectroscopic techniques such as NMR and mass spectrometry to confirm the structure and purity of the synthesized compounds .

Q & A

Q. What are the established synthetic routes for N-Ethyl-3-(1H-indol-2-YL)-1H-pyrazole-4-carboxamide, and how can reaction conditions be optimized?

The synthesis of pyrazole-carboxamide derivatives typically involves cyclocondensation and coupling reactions. For example, similar compounds are synthesized using DMF as a solvent, K₂CO₃ as a base, and alkyl halides for functionalization under reflux conditions . Optimization may involve adjusting stoichiometry (e.g., 1.1 mmol of alkylating agent per 1 mmol substrate), temperature (room temperature vs. 80°C), and reaction duration (10–24 hours). Post-synthesis purification via silica gel chromatography is common .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Key techniques include:

  • ¹H NMR : Peaks for indole NH (~11 ppm) and pyrazole protons (~6–8 ppm) confirm core structure .
  • LC-MS/HRMS : Validates molecular weight (e.g., ESIMS m/z 392.2 for analogs) and purity (>95%) .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks, as seen in related pyrazole-carboxamide structures .

Q. How can solubility and stability be assessed for in vitro studies?

Solubility is tested in DMSO, water, or ethanol via gradient dilution. Stability is evaluated under varying pH (e.g., PBS buffer), temperature (4°C vs. 37°C), and light exposure. HPLC or UV-Vis spectroscopy monitors degradation over 24–72 hours .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

Quantum chemical calculations (e.g., DFT) predict electronic properties (HOMO-LUMO gaps) and binding affinities. For example, ICReDD’s reaction path search methods combine computational and experimental data to prioritize derivatives with optimal steric/electronic profiles . Molecular docking against target proteins (e.g., enzymes) identifies key interactions, such as hydrogen bonds with indole/pyrazole moieties .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for pyrazole-indole hybrids?

  • Meta-analysis : Compare SAR across analogs (e.g., substituent effects on indole C2 vs. pyrazole N1) .
  • Experimental validation : Synthesize disputed analogs and re-test bioactivity under standardized assays .
  • Multivariate statistics : Use PCA or PLS to disentangle confounding variables (e.g., lipophilicity vs. hydrogen-bond capacity) .

Q. How can reaction scalability challenges be addressed without compromising yield?

  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., cyclocondensation) .
  • Membrane separation : Nanofiltration purifies intermediates, reducing solvent waste .
  • DoE (Design of Experiments) : Optimizes parameters (e.g., catalyst loading, solvent ratio) systematically .

Q. What advanced analytical methods detect trace impurities in synthesized batches?

  • UPLC-QTOF-MS : Identifies impurities at ppm levels via high-resolution mass fragmentation .
  • ²⁹Si NMR : Probes silanol groups from silica gel column artifacts .
  • ICP-MS : Quantifies heavy metal residues from catalysts .

Methodological Notes

  • Data validation : Cross-reference spectral data with synthetic intermediates (e.g., ethyl ester precursors) to confirm structural integrity .
  • Ethical reporting : Disclose purity thresholds (e.g., ≥95% for biological assays) and batch-to-batch variability in publications .

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